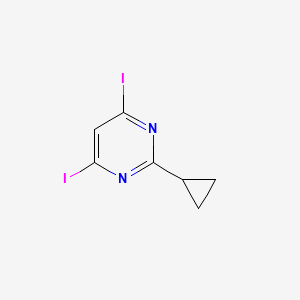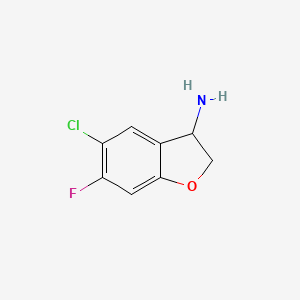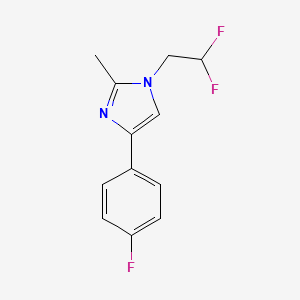
(R)-1-(P-Tolyl)hex-5-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(P-Tolyl)hex-5-EN-1-OL is an organic compound that belongs to the class of alcohols. It features a hexene chain with a hydroxyl group at one end and a p-tolyl group attached to the first carbon. The ® configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(P-Tolyl)hex-5-EN-1-OL can be achieved through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde or ketone. For example, the reaction of p-tolylmagnesium bromide with hex-5-enal can yield ®-1-(P-Tolyl)hex-5-EN-1-OL.
Asymmetric Reduction: Another method involves the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully controlled to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(P-Tolyl)hex-5-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst (e.g., Pd/C) can reduce the double bond.
Substitution: Reagents like SOCl2 (Thionyl chloride) can convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ®-1-(P-Tolyl)hex-5-en-1-one.
Reduction: Formation of ®-1-(P-Tolyl)hexan-1-ol.
Substitution: Formation of ®-1-(P-Tolyl)hex-5-en-1-chloride.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(P-Tolyl)hex-5-EN-1-OL depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(P-Tolyl)hex-5-EN-1-OL: The enantiomer of the compound with opposite chirality.
1-(P-Tolyl)hex-5-EN-1-OL: The racemic mixture containing both ® and (S) enantiomers.
1-(P-Tolyl)hexan-1-ol: The saturated analog without the double bond.
Uniqueness
®-1-(P-Tolyl)hex-5-EN-1-OL is unique due to its specific ® configuration, which can impart different chemical and biological properties compared to its (S) enantiomer or racemic mixture. Its unsaturated hexene chain also provides distinct reactivity compared to the saturated analog.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(1R)-1-(4-methylphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |
Clé InChI |
CGOZUFAINHFSID-CYBMUJFWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@H](CCCC=C)O |
SMILES canonique |
CC1=CC=C(C=C1)C(CCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13051979.png)



![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
